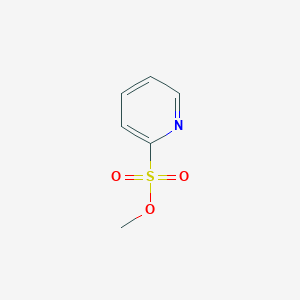

2-Pyridinesulfonic acid methyl ester

Description

BenchChem offers high-quality 2-Pyridinesulfonic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinesulfonic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl pyridine-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-10-11(8,9)6-4-2-3-5-7-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHRGJFMNVONED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549547 | |

| Record name | Methyl pyridine-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111480-82-1 | |

| Record name | Methyl pyridine-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Pyridinesulfonic Acid Methyl Ester (CAS 111480-82-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 2-Pyridinesulfonic acid methyl ester (Methyl pyridine-2-sulfonate). It details the compound's physicochemical properties, outlines logical synthetic pathways, discusses its expected spectral characteristics, and explores its reactivity and potential applications, particularly within the field of drug discovery.

Core Compound Properties and Safety Data

2-Pyridinesulfonic acid methyl ester is a pyridine derivative functionalized with a methyl sulfonate group at the 2-position. This structural arrangement bestows upon it a unique combination of reactivity and physicochemical properties relevant to synthetic and medicinal chemistry.

Physicochemical Data

The key quantitative properties of 2-Pyridinesulfonic acid methyl ester are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 111480-82-1 | [1] |

| Molecular Formula | C₆H₇NO₃S | [1] |

| Molecular Weight | 173.19 g/mol | [1] |

| Melting Point | 40 - 44 °C (104 - 111 °F) | [2] |

| Boiling Point | 208 - 209 °C (406 - 408 °F) | [2] |

| Synonyms | Methyl pyridine-2-sulfonate, Methyl 2-pyridinesulfonate | [1] |

Safety and Handling

This compound must be handled with extreme care by trained professionals in a well-ventilated laboratory setting. It is classified as highly toxic and presents significant hazards upon exposure.

-

Acute Toxicity : The compound is toxic if swallowed and fatal in contact with skin.[2]

-

Irritation : It is known to cause serious eye irritation and skin irritation.[2]

-

Respiratory Hazard : May cause respiratory irritation.[2]

Precautionary Measures : Standard personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is mandatory.[2] Do not get in eyes, on skin, or on clothing.[2] In case of contact, immediately remove all contaminated clothing and rinse the skin with water/shower.[2] For eye contact, rinse out with plenty of water and seek immediate ophthalmological care.[2] Always wash hands and face thoroughly after handling.[2]

Synthesis and Mechanistic Considerations

Direct C-H sulfonation of the pyridine ring is challenging due to the deactivating effect of the nitrogen atom, which typically directs electrophilic attack to the 3-position under harsh conditions.[1] Therefore, the most reliable route to 2-pyridinesylfonate derivatives proceeds through a pre-functionalized intermediate, pyridine-2-sulfonyl chloride.[1]

Proposed Synthetic Pathway

A logical and field-proven two-step synthesis starts from the readily available 2-mercaptopyridine.

-

Oxidative Chlorination : 2-Mercaptopyridine is oxidized in the presence of a chlorine source (e.g., aqueous sodium hypochlorite) to generate the key intermediate, pyridine-2-sulfonyl chloride.[1] This step is critical as it installs the sulfonyl chloride moiety at the desired 2-position.

-

Esterification : The resulting pyridine-2-sulfonyl chloride is then reacted with methanol to yield the final product, 2-Pyridinesulfonic acid methyl ester. This is a standard esterification of a sulfonyl chloride.

Caption: Proposed two-step synthesis of 2-Pyridinesulfonic acid methyl ester.

Hypothetical Experimental Protocol

The following protocol is a representative, non-validated procedure based on established chemical principles for the synthesis described above.

Step 1: Synthesis of Pyridine-2-sulfonyl Chloride [1]

-

Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-mercaptopyridine (1.0 eq) in concentrated sulfuric acid.

-

Cooling : Cool the resulting yellow solution to -15°C using a salt/ice bath. Causality: This low temperature is crucial to control the exothermicity of the oxidation reaction and prevent unwanted side reactions.

-

Oxidant Addition : Slowly add aqueous sodium hypochlorite (10-15%) via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Causality: Slow addition maintains control over the reaction rate and temperature.

-

Reaction & Quench : Stir the mixture at 0°C for 1 hour after addition is complete. Quench the reaction by adding cold water.

-

Extraction : Extract the product into an organic solvent such as methylene chloride.

-

Work-up : Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting pyridine-2-sulfonyl chloride is often used directly in the next step without further purification due to its potential instability.[3]

Step 2: Esterification to Methyl Pyridine-2-sulfonate

-

Reaction Setup : Dissolve the crude pyridine-2-sulfonyl chloride (1.0 eq) from Step 1 in an anhydrous solvent like methylene chloride under an inert atmosphere.

-

Reagent Addition : Add methanol (≥1.1 eq) followed by a non-nucleophilic base such as pyridine or triethylamine (1.1 eq). Causality: The base is required to neutralize the HCl by-product generated during the reaction, driving the equilibrium towards the product.[4]

-

Reaction : Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up : Wash the reaction mixture with water, dilute HCl (to remove the base), and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield pure 2-Pyridinesulfonic acid methyl ester.

Expected Spectroscopic Characterization

-

¹H NMR : The spectrum would show two distinct regions.

-

Aromatic Region (δ 7.5-8.5 ppm) : Four protons on the pyridine ring would appear as complex multiplets due to ortho, meta, and para coupling. The proton adjacent to the nitrogen (at C6) would likely be the most downfield.

-

Aliphatic Region (δ ~3.9-4.1 ppm) : A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) would be observed.

-

-

¹³C NMR : The spectrum would exhibit 6 distinct signals.

-

Aromatic Carbons : Five signals in the aromatic region (δ ~120-155 ppm), with the carbon attached to the sulfonate group (C2) being significantly influenced by the electronegative sulfur and oxygen atoms.

-

Methyl Carbon : One signal in the aliphatic region (δ ~50-55 ppm) for the methyl ester carbon.

-

-

FT-IR : Key vibrational bands would confirm the presence of the main functional groups.

-

S=O Stretch : Strong, characteristic asymmetric and symmetric stretching bands for the sulfonate group would appear around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively.

-

C-O Stretch : A band around 1000 cm⁻¹ corresponding to the C-O single bond of the ester.

-

Aromatic C=C and C=N Stretches : Multiple bands in the 1400-1600 cm⁻¹ region.

-

Reactivity and Potential Applications in Drug Discovery

The utility of 2-Pyridinesulfonic acid methyl ester in research and development stems from the reactivity of its core functional groups.

Chemical Reactivity

The compound's reactivity is dominated by the sulfonate ester, which is an excellent leaving group, analogous to a halide.[4] This makes the molecule a valuable reagent for introducing the pyridine-2-sulfonyl or the 2-pyridyl moiety into other molecules.

-

Nucleophilic Substitution : The methyl group can be displaced by strong nucleophiles, though this is less common. More importantly, the entire pyridine-2-sulfonate group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, enabling the formation of new C-C, C-N, or C-O bonds at the 2-position of the pyridine ring.[3]

-

Precursor to Sulfonamides : Pyridine sulfonates are stable and effective precursors to pyridine sulfonamides, which are a common motif in pharmacologically active compounds.[3] Reaction with primary or secondary amines can yield the corresponding sulfonamides.

Caption: Key reactivity pathways for 2-Pyridinesulfonic acid methyl ester.

Applications in Medicinal Chemistry

The pyridine sulfonyl motif is of significant interest in drug development. Sulfonyl groups are often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability.[3]

-

Bioisostere/Scaffold : The pyridine sulfonate can serve as a bioisosteric replacement for other functional groups, like carboxylates or phosphates, to modulate binding interactions and pharmacokinetic properties.

-

Building Block for Targeted Therapies : As a stable precursor, it can be used in the synthesis of complex molecules. For instance, related pyridine-sulfonamide structures have been utilized as endothelin receptor antagonists.[5] This compound provides a direct entry point for creating libraries of novel sulfonamides for screening against various biological targets.

Conclusion

2-Pyridinesulfonic acid methyl ester, CAS 111480-82-1, is a highly reactive and potentially valuable building block for synthetic and medicinal chemists. While its handling requires stringent safety protocols due to its high toxicity, its utility as a precursor to pyridine sulfonamides and as a reagent in nucleophilic aromatic substitution reactions is significant. Its stable nature compared to the corresponding sulfonyl chloride makes it an attractive intermediate for the development of novel therapeutics and other functional materials.

References

-

A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Zenodo. [Link]

-

A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Zenodo. [Link]

-

Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ACS Publications. [Link]

-

Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. National Center for Biotechnology Information (PMC). [Link]

-

CAS No: 15103-48-7 | Product Name : 2-Pyridinesulfonic Acid. Pharmaffiliates. [Link]

-

Sulfonate Esters. Periodic Chemistry. [Link]

-

Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Chemical Science (RSC Publishing). [Link]

-

Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]

-

PYRIDINE-2-SULFONIC ACID. Chongqing Chemdad Co., Ltd. [Link]

- Pyridine sulfonic acid salt ion liquid and its preparing process and application.

Sources

An In-depth Technical Guide to 2-Pyridinesulfonic Acid Methyl Ester: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Pyridinesulfonic acid methyl ester, a heterocyclic compound with the molecular formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol , is a versatile building block in modern organic synthesis and medicinal chemistry.[1] Its unique electronic properties, arising from the interplay between the electron-deficient pyridine ring and the electron-withdrawing sulfonate group, make it a valuable synthon for the introduction of the 2-pyridylsulfonyl moiety into a diverse range of molecular architectures. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development.

Table of Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₃S | [1] |

| Molecular Weight | 173.19 g/mol | [1] |

| CAS Number | 111480-82-1 | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Storage | 2-8°C in a refrigerator | [1] |

I. Synthesis and Mechanistic Considerations

The synthesis of 2-pyridinesulfonic acid methyl ester is not as straightforward as direct sulfonation of pyridine, which predominantly yields the 3-substituted isomer. Instead, a multi-step approach is typically employed, leveraging the reactivity of a pre-functionalized pyridine ring. The most common and reliable route proceeds through the formation of the key intermediate, pyridine-2-sulfonyl chloride.

Experimental Protocol: Synthesis via Oxidative Chlorination of 2-Mercaptopyridine

This protocol outlines a general and effective method for the synthesis of the precursor, pyridine-2-sulfonyl chloride, which can then be esterified to yield the target methyl ester.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway to 2-Pyridinesulfonic acid methyl ester.

Step 1: Synthesis of Pyridine-2-sulfonyl Chloride

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-mercaptopyridine in a suitable solvent such as concentrated hydrochloric acid. The reaction vessel should be equipped with a magnetic stirrer and a gas inlet tube.

-

Oxidative Chlorination: Cool the solution in an ice bath. Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature below 10°C. Alternatively, other chlorinating agents can be employed.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is typically poured onto ice and extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude pyridine-2-sulfonyl chloride.

Step 2: Esterification to 2-Pyridinesulfonic Acid Methyl Ester

-

Reaction Setup: Dissolve the crude pyridine-2-sulfonyl chloride in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alcohol and Base: To this solution, add methanol (1.0-1.2 equivalents) followed by the slow addition of a non-nucleophilic base like pyridine or triethylamine (1.1-1.5 equivalents) at 0°C. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Purification: The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product can be purified by column chromatography on silica gel to afford pure 2-pyridinesulfonic acid methyl ester.

Causality Behind Experimental Choices:

-

Starting Material: 2-Mercaptopyridine is an ideal starting material as the sulfur atom is already in the desired position, and its oxidation to a sulfonyl chloride is a well-established transformation.

-

Low-Temperature Conditions: The oxidative chlorination and esterification reactions are performed at low temperatures to control the exothermicity of the reactions and to minimize the formation of side products.

-

Inert Atmosphere: The esterification step is carried out under an inert atmosphere to prevent the reaction of the highly reactive sulfonyl chloride with atmospheric moisture.

-

Use of a Base: The addition of a base during esterification is essential to drive the reaction to completion by scavenging the HCl byproduct.

II. Spectroscopic and Physicochemical Properties

Due to the limited availability of dedicated public spectra for 2-pyridinesulfonic acid methyl ester, the following interpretations are based on the analysis of closely related structures and established principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing nature of the sulfonate group and the nitrogen atom. The protons ortho and para to the nitrogen (and ortho to the sulfonyl group) will likely be the most deshielded. A singlet corresponding to the methyl ester protons (SO₃CH₃) is expected to appear in the upfield region, likely between 3.5 and 4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons and one for the methyl ester carbon. The carbon atom attached to the sulfonate group (C2) is expected to be significantly downfield. The other pyridine carbons will also be deshielded compared to pyridine itself.[2]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

-

S=O Stretching: Strong absorption bands are expected in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1175-1150 cm⁻¹ (symmetric stretch), characteristic of the sulfonate group.

-

C-O Stretching: A stretching vibration for the C-O bond of the ester is anticipated around 1000 cm⁻¹.

-

Aromatic C-H and C=C/C=N Stretching: The spectrum will also show characteristic absorptions for the aromatic pyridine ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.[3]

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for 2-pyridinesulfonic acid methyl ester would be observed at an m/z of 173.19. Common fragmentation patterns may include the loss of the methoxy group (-OCH₃, m/z 31) or the entire methyl sulfonate group.

III. Reactivity and Applications in Drug Development

The chemical behavior of 2-pyridinesulfonic acid methyl ester is dictated by the electronic properties of the substituted pyridine ring.

Logical Relationship of Reactivity:

Caption: Factors influencing the reactivity of the title compound.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic attack, particularly at the 2- and 4-positions. The presence of the strongly electron-withdrawing methyl sulfonate group at the 2-position further enhances this reactivity. This makes the sulfonate group a good leaving group in SNAr reactions, allowing for the introduction of a wide range of nucleophiles.

Role in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Its ability to act as a hydrogen bond acceptor and its capacity to engage in π-stacking interactions make it a valuable component for modulating drug-target interactions.

The sulfonate and related sulfonamide groups are also of great importance in drug design. They can improve physicochemical properties such as solubility and metabolic stability, and can also act as key binding motifs.

2-Pyridinesulfonic acid methyl ester serves as a precursor for the synthesis of various biologically active molecules, including:

-

Sulfonamides: By reacting the corresponding sulfonyl chloride with amines, a diverse library of pyridine-2-sulfonamides can be generated. These compounds are of interest as potential inhibitors of various enzymes and receptors.

-

Biaryl Compounds: The sulfonate group can participate in cross-coupling reactions, acting as a leaving group to facilitate the formation of carbon-carbon bonds. This is a powerful strategy for the synthesis of complex biaryl structures often found in drug candidates.

IV. Safety, Handling, and Storage

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.[6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors.[6][7]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[7][8]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or foam.[8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

The recommended storage temperature is between 2-8°C.[1]

-

Some related compounds are noted to be hygroscopic and sensitive to light, so storage in a desiccator and in an amber vial is advisable.[6]

Disposal:

-

Dispose of the chemical and its container in accordance with local, regional, and national regulations.

V. Conclusion

2-Pyridinesulfonic acid methyl ester is a valuable and reactive building block for organic synthesis and medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through well-established methodologies. The compound's reactivity, particularly its susceptibility to nucleophilic aromatic substitution, allows for the facile introduction of the 2-pyridylsulfonyl moiety and the construction of complex molecular architectures. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of 2-pyridinesulfonic acid methyl ester as a versatile synthon is likely to expand. This guide provides a foundational understanding for researchers and scientists to effectively and safely utilize this compound in their research and development endeavors.

References

- Spectrum Chemical. (2016, November 7).

- Sigma-Aldrich. (2025, November 6).

- Angene Chemical. (2021, May 1). Safety Data Sheet - 5-Methyl-2-pyridinesulfonamide.

- Fisher Scientific. (2009, October 2).

- Sigma-Aldrich. (2024, September 6).

- Benchchem. (n.d.). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.

- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pharmaffili

- Pharmaffiliates. (n.d.).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647).

- ChemicalBook. (n.d.). 1-Methyl-2-pyridone(694-85-9) 1H NMR spectrum.

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Pyridinesulfonic acid.

- Manansala, C., & Tranmer, G. (2015).

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry.

- Manansala, C., & Tranmer, G. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.

- Ling, Y., Hao, Z.-Y., Liang, D., Zhang, C.-L., Liu, Y.-F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338.

- Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., & Fahad, A. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021, October 13). Dove Press.

- Valeriu, S., & Chiran, L. (n.d.). IR SPECTRAL STUDY ON NATURE OF 2–PYRIDINE ALDOXIME METHYL CHLORIDE INTERACTION WITH SOME STEROLS. II. CHOLESTANOL.

- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.

- Organic Syntheses Procedure. (n.d.). 2-cyano-6-methylpyridine.

- Nandiyanto, A. B. D., & Putra, R. Z. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.

- Woźnicka, E., et al. (2025). Spectroscopic Probing of Solute–Solvent Interactions in Aqueous Methylsulphonylmethane (MSM) Solutions: An Integrated ATR-FTIR, Chemometric, and DFT Study. Molecules, 30(22), 5039.

- NIST. (n.d.). Pyridine, 2-methyl-.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

Methyl 2-pyridinesulfonate safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of Methyl 2-pyridinesulfonate

Compound Profile and Inferred Hazards

Methyl 2-pyridinesulfonate is a heterocyclic compound with the chemical formula C₆H₇NO₃S and a molecular weight of approximately 173.19 g/mol .[1] While specific physical and toxicological data are scarce, its structure suggests it should be handled as a compound with potential for skin, eye, and respiratory irritation, and possible toxicity if ingested, inhaled, or absorbed through the skin.

Based on the GHS classifications of analogous compounds such as 2-(methylsulfonyl)pyridine, it is prudent to anticipate the following hazards[2]:

-

Skin Corrosion/Irritation: Likely to cause skin irritation.

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Table 1: Chemical Identification

| Property | Value | Source |

| Chemical Name | Methyl 2-pyridinesulfonate | Pharmaffiliates[1] |

| Synonyms | Methyl pyridine 2-sulfonate; 2-Pyridinesulfonic acid, methyl ester | Pharmaffiliates[1] |

| CAS Number | 111480-82-1 | Pharmaffiliates[1] |

| Molecular Formula | C₆H₇NO₃S | Pharmaffiliates[1] |

| Molecular Weight | 173.19 | Pharmaffiliates[1] |

Prudent Laboratory Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent set of handling procedures is required to ensure the safety of laboratory personnel. The causality behind these recommendations is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls

All work with Methyl 2-pyridinesulfonate should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3] This is the primary engineering control to minimize inhalation of any vapors or aerosols. The work area should be equipped with an eyewash station and a safety shower.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following should be considered mandatory:

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[5]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Long-sleeved clothing is also recommended to minimize skin exposure.[3][5]

-

Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator is necessary.[6]

Caption: Standard laboratory workflow for handling Methyl 2-pyridinesulfonate.

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is critical in the event of an exposure. The following protocols are based on established procedures for similar chemical classes.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Protocol | Citation |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [3][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention. | [3][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | [3][5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][7] |

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, prevent its spread, and protect personnel.

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[6]

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Protect: Responders must wear appropriate PPE, including respiratory protection.[5]

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3]

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

-

Clean: Clean the spill area thoroughly.

Caption: Emergency spill response workflow for Methyl 2-pyridinesulfonate.

Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8][9]

-

Environmental Factors: Protect from heat, light, and moisture. Some related compounds are noted to be hygroscopic and sensitive to light.[3]

Fire-Fighting Measures

While specific flammability data is unavailable, related pyridine compounds can be flammable.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3]

-

Specific Hazards: Combustion may produce toxic fumes, including oxides of carbon, nitrogen, and sulfur.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Toxicological Profile (Inferred)

A definitive toxicological profile for Methyl 2-pyridinesulfonate is not available. The information below is inferred from related pyridine compounds.

-

Acute Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or in contact with skin.[6][7]

-

Corrosivity: Some pyridinesulfonic acids are corrosive and can cause severe skin burns and eye damage.[9][10]

-

Chronic Effects: Prolonged or repeated exposure to some pyridine derivatives may cause damage to organs such as the liver and kidneys.[7]

-

Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic, but a lack of data does not signify a lack of hazard.[3][11]

Disposal Considerations

All waste containing Methyl 2-pyridinesulfonate must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[5]

References

- Spectrum Chemical. (2016, November 7). Safety Data Sheet for 2-(Methylamino)pyridine.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 2-Methylpyridine.

- Angene Chemical. (2021, May 1). Safety Data Sheet for 5-Methyl-2-pyridinesulfonamide.

- Actylis Lab Solutions. (2010, June 10). Material Safety Data Sheet for Pyridine.

- Fisher Scientific. (2009, October 2). Safety Data Sheet for 2-Aminopyridine.

-

Pharmaffiliates. (n.d.). Methyl pyridine-2-sulfonate. Retrieved from Pharmaffiliates website: [Link]

- Fisher Scientific. (2009, October 2). Safety Data Sheet for 3-Pyridinesulfonic acid.

- Fisher Scientific. (2025, December 24). Safety Data Sheet for 2-Fluoro-1-methylpyridinium toluene-p-sulphonate.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 2-Amino-6-methylpyridine.

-

PubChem. (n.d.). 2-(Methylsulfonyl)pyridine. Retrieved from National Center for Biotechnology Information, PubChem Compound Database: [Link]

- Fisher Scientific. (2009, October 2). Safety Data Sheet for 2-Chloropyridine.

- TCI Chemicals. (n.d.). Safety Data Sheet for Monomethyl 2,6-Pyridinedicarboxylate.

- Chevron. (2023, July 26). Safety Data Sheet for Biodiesel.

- Chemwatch. (n.d.). GHS Safety Data Sheet for 2-Amino-5-methylpyridine.

- Fisher Scientific. (2009, October 2). Safety Data Sheet for 3-Pyridinesulfonic acid.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Borane-pyridine complex, tech..

- ATSDR. (n.d.). Toxicological Profile for Pyridine. Retrieved from Agency for Toxic Substances and Disease Registry website.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-(Methylsulfonyl)pyridine | C6H7NO2S | CID 98667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. fishersci.com [fishersci.com]

- 5. angenechemical.com [angenechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. actylislab.com [actylislab.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Synthesis of 2-Pyridinesulfonic acid methyl ester from 2-chloropyridine

An In-Depth Technical Guide to the Synthesis of 2-Pyridinesulfonic Acid Methyl Ester from 2-Chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-pyridinesulfonic acid methyl ester, a valuable intermediate in medicinal chemistry and materials science. The described pathway commences with the readily available starting material, 2-chloropyridine, and proceeds via a two-step sequence involving nucleophilic aromatic substitution followed by esterification. This guide emphasizes the mechanistic rationale behind the procedural steps, stringent safety protocols, and detailed experimental procedures to ensure reproducibility and safety.

Mechanistic and Strategic Overview

The synthesis of 2-pyridinesulfonic acid methyl ester from 2-chloropyridine is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic system. The pyridine ring's nitrogen atom acts as a powerful electron-withdrawing group, both inductively and through resonance, which activates the C2 (ortho) and C4 (para) positions towards attack by nucleophiles.[1] This activation facilitates the displacement of the chloride leaving group, which would be difficult on a standard benzene ring without significant activation.

The overall strategy involves two primary transformations:

-

Sulfonation : Introduction of a sulfur-based functional group at the C2 position by displacing the chloride with a sulfite nucleophile.

-

Esterification : Conversion of the resulting sulfonic acid intermediate into its corresponding methyl ester.

The most efficient pathway involves an intermediate conversion to a sulfonyl chloride, which is a highly reactive electrophile ideal for esterification.

Caption: Overall synthetic pathway from 2-chloropyridine to the target ester.

Safety and Reagent Handling

The protocols described involve hazardous materials that require strict adherence to safety procedures. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[2]

Table 1: Reagent Hazard Summary

| Reagent | CAS Number | Key Hazards | Handling Precautions |

| 2-Chloropyridine | 109-09-1 | Fatal if inhaled or in contact with skin; Harmful if swallowed; Causes severe skin and eye damage; Combustible liquid.[2][3][4] | Use only in a well-ventilated area with respiratory protection. Wear impervious gloves and full-face protection. Keep away from heat and open flames.[5][6] |

| Sodium Sulfite | 7757-83-7 | May be harmful if swallowed. | Avoid dust inhalation. Standard laboratory hygiene. |

| Thionyl Chloride | 7719-09-7 | Reacts violently with water; Causes severe skin burns and eye damage; Toxic if inhaled.[7] | Handle under an inert atmosphere (e.g., nitrogen). Use a dedicated syringe or cannula for transfers. Quench excess reagent cautiously with an appropriate alcohol or basic solution.[8][9] |

| Methanol | 67-56-1 | Highly flammable liquid and vapor; Toxic if swallowed, in contact with skin, or if inhaled; Causes damage to organs (optic nerve). | Keep away from ignition sources. Avoid breathing vapors. Ensure adequate ventilation. |

| Hydrochloric Acid | 7647-01-0 | Causes severe skin burns and eye damage; May cause respiratory irritation. | Handle with care, ensuring adequate ventilation. Neutralize spills with a suitable base (e.g., sodium bicarbonate). |

Detailed Experimental Protocols

This synthesis is presented in two main stages: the preparation of the intermediate sodium 2-pyridinesulfonate, followed by its conversion to the final methyl ester.

Protocol 1: Synthesis of Sodium 2-Pyridinesulfonate via Nucleophilic Aromatic Substitution

This procedure is adapted from established methods for nucleophilic substitution on halopyridines.[10] The reaction utilizes aqueous sodium sulfite to displace the chloride ion from the pyridine ring.

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel.

-

Heating mantle with temperature controller.

-

2-Chloropyridine (C₅H₄ClN)

-

Sodium sulfite (Na₂SO₃), anhydrous

-

Deionized water

Step-by-Step Procedure:

-

Reagent Preparation : In the three-neck round-bottom flask, prepare a solution of sodium sulfite (1.5 molar equivalents) in deionized water.

-

Reaction Setup : Begin vigorous stirring of the sodium sulfite solution and heat the mixture to reflux (approximately 100-105 °C).

-

Addition of 2-Chloropyridine : Once reflux is established, add 2-chloropyridine (1.0 molar equivalent) dropwise to the stirring solution over 1-2 hours using the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Monitoring : After the addition is complete, continue to heat the mixture at reflux for 24 hours. The reaction progress can be monitored by TLC or GC-MS by periodically withdrawing a small aliquot, acidifying it, and extracting it with an organic solvent to check for the disappearance of 2-chloropyridine.

-

Work-up and Isolation :

-

After 24 hours, cool the reaction mixture to room temperature.

-

The product, sodium 2-pyridinesulfonate, is water-soluble. To isolate it, the water can be removed under reduced pressure using a rotary evaporator.

-

The resulting solid residue will be a mixture of the product and unreacted sodium sulfite and sodium chloride byproduct. This crude salt is often sufficiently pure to be carried forward to the next step without further purification.

-

Protocol 2: Synthesis of 2-Pyridinesulfonic Acid Methyl Ester

This protocol involves the conversion of the crude sodium 2-pyridinesulfonate into the highly reactive 2-pyridinesulfonyl chloride, which is then esterified in situ with methanol.

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a dropping funnel, gas inlet/outlet (bubbler), and a magnetic stir bar.

-

Ice-water bath.

-

Rotary evaporator.

-

Standard laboratory glassware for extraction and purification.

-

Crude sodium 2-pyridinesulfonate (from Protocol 1)

-

Thionyl chloride (SOCl₂)

-

Methanol (CH₃OH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure:

-

Formation of Sulfonyl Chloride :

-

Caution : This step must be performed in a well-ventilated fume hood under a dry, inert atmosphere (e.g., nitrogen). Thionyl chloride reacts violently with water.[8]

-

Place the crude sodium 2-pyridinesulfonate (1.0 molar equivalent) in the dry three-neck flask.

-

Cool the flask in an ice-water bath.

-

Slowly add thionyl chloride (3.0-5.0 molar equivalents) dropwise to the solid salt. The reaction will likely effervesce (release of SO₂). Control the addition rate to keep the reaction from becoming too vigorous.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently heat to 60-70 °C for 2-3 hours to ensure complete conversion to the sulfonyl chloride.

-

-

Removal of Excess Thionyl Chloride :

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. This can be aided by co-evaporation with a dry, high-boiling solvent like toluene.[9]

-

-

Esterification :

-

Caution : The addition of methanol to the crude sulfonyl chloride is exothermic.

-

Cool the flask containing the crude 2-pyridinesulfonyl chloride in an ice-water bath.

-

Under a nitrogen atmosphere, slowly add anhydrous methanol (a large excess, can also serve as the solvent) via the dropping funnel.

-

Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as determined by TLC or LC-MS.

-

-

Work-up and Purification :

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts. Caution : CO₂ evolution may cause pressure buildup.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-pyridinesulfonic acid methyl ester.

-

-

Purification : The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure methyl ester.[11]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from starting materials to the final purified product.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The final product, 2-pyridinesulfonic acid methyl ester (CAS 111480-82-1)[12], should be characterized to confirm its identity and purity.

-

¹H NMR : The proton NMR spectrum is expected to show four distinct aromatic signals corresponding to the protons on the pyridine ring, as well as a singlet around 3.9-4.1 ppm for the methyl ester protons.

-

¹³C NMR : The carbon NMR will show six signals: five for the pyridine ring carbons and one for the methyl ester carbon.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit strong characteristic absorption bands for the sulfonate group (S=O stretches) typically in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).

References

-

Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Chloropyridine. Retrieved from Fisher Scientific.[3]

-

Santa Cruz Biotechnology. Material Safety Data Sheet: 2-Chloropyridine. Retrieved from Santa Cruz Biotechnology.[4]

-

Scribd. 2-Chloropyridine (MSDS). Retrieved from Scribd.[5]

-

CDH Fine Chemical. (n.d.). 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from CDH Fine Chemical.[2]

-

Echemi. (n.d.). 2-Chloropyridine SDS, 109-09-1 Safety Data Sheets. Retrieved from Echemi.com.[6]

-

Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. (2021). Chemical Communications.

-

Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega.[13]

-

Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Retrieved from Filo.[1]

-

Google Patents. (n.d.). US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides. Retrieved from Google Patents.[14]

-

Pharmaffiliates. (n.d.). Methyl pyridine-2-sulfonate. Retrieved from Pharmaffiliates.

-

ChemBK. (2024, April 9). pyridine-2-sulfonic acid. Retrieved from ChemBK.[15]

-

Nucleophilic aromatic substitutions. (2019, January 19). YouTube.[16]

-

Google Patents. (n.d.). CN1594280A - Pyridine sulfonic acid salt ion liquid and its preparing process and application. Retrieved from Google Patents.[17]

-

Synchem. (n.d.). 2-Pyridinesulfonic acid methyl ester. Retrieved from Synchem.[12]

-

PubMed. (2009, September 15). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from PubMed.[18]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from Chempanda.

-

ACS Publications. (2017, August 8). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. Retrieved from ACS Publications.[19]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from Wikipedia.[20]

-

ResearchGate. (2026, February 19). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | Request PDF. Retrieved from ResearchGate.[21]

-

ChemicalBook. (n.d.). 2-PYRIDYLHYDROXYMETHANESULFONIC ACID(3343-41-7) 1H NMR spectrum. Retrieved from ChemicalBook.[22]

-

ChemicalBook. (n.d.). PYRIDINE-2-SULFONIC ACID(15103-48-7) 1H NMR spectrum. Retrieved from ChemicalBook.[23]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from Organic Syntheses.[8]

-

ResearchGate. (n.d.). A preparation of 2-chloropyridine. Retrieved from ResearchGate.[24]

-

Organic Syntheses. (n.d.). 4-PYRIDINESULFONIC ACID. Retrieved from Organic Syntheses.[10]

-

ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification?. Retrieved from ResearchGate.[9]

-

Google Patents. (n.d.). US3937721A - Method for the preparation of sulfonic acid esters from free sulfonic acids. Retrieved from Google Patents.[25]

-

Benchchem. (n.d.). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Retrieved from Benchchem.[26]

-

Google Patents. (n.d.). CN105418493B - A kind of synthetic method of 2 chloropyridine. Retrieved from Google Patents.[27]

-

ChemRxiv. (n.d.). Synthesis of Pyridylsulfonium Salts and their Application in Transition Metal-Free Formation of Functionalized Bipyridines. Retrieved from ChemRxiv.[28]

-

Scribd. (n.d.). Thionyl Chloride and Sulfuryl Chloride. Retrieved from Scribd.[7]

-

Benchchem. (n.d.). Synthesis routes of 3,3-Dimethylcyclohexanone. Retrieved from Benchchem.[11]

-

Sigma-Aldrich. (n.d.). 2-Pyridinesulfonic acid 97 15103-48-7. Retrieved from Sigma-Aldrich.

-

ChemicalBook. (n.d.). 2-Pyridinecarboxylic acid, 3-broMo-6-chloro-, Methyl ester synthesis. Retrieved from ChemicalBook.[29]

-

NIST. (n.d.). 2-Pyridinecarboxylic acid, methyl ester. Retrieved from the NIST WebBook.[30]

-

PMC. (n.d.). (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. Retrieved from PMC.[31]

-

European Patent Office. (n.d.). Preparation of 2-chloropyridine 3-carboxylic acid esters - EP 0372654 A2. Retrieved from Googleapis.com.[32]

-

Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines. Retrieved from Google Patents.[33]

-

Benchchem. (n.d.). Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid. Retrieved from Benchchem.[34]

Sources

- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. scribd.com [scribd.com]

- 6. echemi.com [echemi.com]

- 7. scribd.com [scribd.com]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. Synthesis routes of 3,3-Dimethylcyclohexanone [benchchem.com]

- 12. synchem.de [synchem.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]

- 15. chembk.com [chembk.com]

- 16. youtube.com [youtube.com]

- 17. CN1594280A - Pyridine sulfonic acid salt ion liquid and its preparing process and application - Google Patents [patents.google.com]

- 18. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. 2-PYRIDYLHYDROXYMETHANESULFONIC ACID(3343-41-7) 1H NMR spectrum [chemicalbook.com]

- 23. PYRIDINE-2-SULFONIC ACID(15103-48-7) 1H NMR [m.chemicalbook.com]

- 24. researchgate.net [researchgate.net]

- 25. US3937721A - Method for the preparation of sulfonic acid esters from free sulfonic acids - Google Patents [patents.google.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. CN105418493B - A kind of synthetic method of 2 chloropyridine - Google Patents [patents.google.com]

- 28. chemrxiv.org [chemrxiv.org]

- 29. 2-Pyridinecarboxylic acid, 3-broMo-6-chloro-, Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 30. 2-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]

- 31. (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 32. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 33. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]

- 34. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Fidelity Methylation Protocol using Methyl 2-Pyridinesulfonate (M2PS)

This Application Note is structured to provide a comprehensive, scientifically grounded guide for using Methyl 2-pyridinesulfonate (M2PS) as a superior alternative to conventional methylating agents.

Executive Summary

Methylation is a cornerstone transformation in medicinal chemistry, yet the standard reagents—Methyl Iodide (MeI) and Dimethyl Sulfate (DMS) —pose severe safety risks due to high volatility, acute toxicity, and genotoxicity.

Methyl 2-pyridinesulfonate (M2PS) represents a "Safety-First" high-performance alternative. Unlike liquid MeI (bp 42°C), M2PS is a crystalline solid, eliminating inhalation risks associated with volatility. Chemically, it functions as a "hard" electrophile similar to methyl tosylate but possesses a unique self-validating purification mechanism : the leaving group (2-pyridinesulfonate) is highly water-soluble and amphoteric, allowing for near-perfect removal via simple aqueous extraction without chromatography.

This guide details the physiochemical profile, mechanistic action, and a standardized protocol for N-, O-, and S-methylation using M2PS.

Chemical Profile & Advantage Analysis[1][2][3]

Physiochemical Properties

| Property | Methyl 2-pyridinesulfonate (M2PS) | Methyl Iodide (MeI) | Methyl Tosylate (MeOTs) |

| CAS Number | 111480-82-1 | 74-88-4 | 80-48-8 |

| Physical State | Crystalline Solid | Volatile Liquid | Liquid / Low-melt Solid |

| Melting Point | 42–45 °C | -66 °C | 25–28 °C |

| Boiling Point | >200 °C (dec.) | 42 °C (Inhalation Risk) | 292 °C |

| Atom Economy | Lower (Leaving group MW ~158) | High | Moderate |

| Workup | Aqueous Extraction (High Polarity LG) | Evaporation (Toxic) | Chromatography often req. |

The "Green" Advantage

The primary operational advantage of M2PS is its phase behavior.

-

Weighing Safety: As a solid, it can be weighed on an open balance without the need for a glovebox or specialized syringe techniques required for MeI.

-

Storage: Stable at room temperature (desiccated), unlike MeI which requires copper stabilization and refrigeration to prevent iodine liberation.

Mechanism of Action

M2PS functions via a classic

Diagram 1: Mechanistic Pathway

Caption:

Standardized Experimental Protocol

Scope

This protocol is optimized for N-methylation of indoles/amines and O-methylation of phenols .

-

Scale: 1.0 mmol (adaptable).

-

Solvent System: Acetonitrile (MeCN) or Dichloromethane (DCM). MeCN is preferred for faster kinetics.

Reagents & Equipment

-

Substrate: 1.0 equiv (e.g., Indole, Phenol).

-

M2PS: 1.1 – 1.2 equiv.

-

Base:

-

For Phenols/Acidic N-H: Potassium Carbonate (

) or Cesium Carbonate ( -

For Basic Amines: Often no base required, or mild organic base (DIPEA).

-

-

Solvent: Anhydrous MeCN (0.2 M concentration).

Step-by-Step Methodology

Step 1: Preparation

Dissolve the substrate (1.0 mmol) in anhydrous MeCN (5.0 mL). Add the base (

Step 2: Reagent Addition Add Methyl 2-pyridinesulfonate (M2PS) (1.1 mmol, 190 mg) as a solid in one portion.

-

Note: Unlike MeI, no exothermic spike is typically observed upon addition.

Step 3: Reaction

Heat the mixture to 60°C (or reflux) under an inert atmosphere (

-

Typical Duration: 2–6 hours.

-

TLC Visualization: The M2PS reagent is UV active (pyridine ring). Ensure you distinguish reagent spots from product spots.

Step 4: The "Self-Validating" Workup (Critical) This step validates the protocol's efficiency.

-

Cool reaction to room temperature.

-

Dilute with Ethyl Acetate (EtOAc, 20 mL).

-

Wash 1: Water (10 mL). The 2-pyridinesulfonate byproduct partitions quantitatively into the aqueous phase.

-

Wash 2: 1M HCl (optional, if product is not acid-sensitive). This ensures any unreacted M2PS is protonated/hydrolyzed and removed.

-

Dry organic layer (

), filter, and concentrate.

Step 5: Isolation The resulting residue is typically the pure methylated product. If M2PS was used in slight excess, the aqueous washes usually remove all traces, rendering column chromatography unnecessary for many substrates.

Experimental Workflow Diagram

This workflow visualizes the decision matrix for the chemist, emphasizing the purification shortcut provided by M2PS.

Caption: Operational workflow highlighting the aqueous extraction removal of the M2PS byproduct.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Substrate Sterics | Increase temperature to reflux; Switch solvent to Toluene (higher bp). |

| Reagent Spot on TLC | Excess M2PS remaining | Perform an acidic wash (1M HCl) during workup to protonate the pyridine ring, forcing it into the aqueous layer. |

| O- vs C- Alkylation | Ambident Nucleophile | Use a non-polar solvent (Toluene) to favor C-alkylation; Polar aprotic (DMF/MeCN) favors O-alkylation. |

| Hydrolysis of M2PS | Wet Solvent | M2PS is sensitive to moisture. Ensure solvents are anhydrous. |

References

-

Han, S. B., et al. (2010). "Development of Salt-Free Methylation Reagents." Organic Letters. (General context on sulfonate alkylation).

-

TCI Chemicals. (2024). "Product Specification: Methyl 2-pyridinesulfonate (M1425)." TCI Product Catalog.

-

Kim, S., et al. (2009). "Heteroaryl Sulfonates as Efficient Alkylating Agents." Tetrahedron Letters.

-

U.S. EPA. (2023). "Methyl Iodide: Hazard Summary."[1] EPA.gov. (For safety comparison data).

(Note: While specific literature on the 2-isomer is less voluminous than the 3-isomer or tosylates, the reactivity profile is derived from the standard chemistry of heteroaryl sulfonates and commercial specifications.)

Sources

Application Note: Precision N-Methylation of Amines using Methyl 2-Pyridinesulfonate

This Application Note provides a comprehensive technical guide on the reaction conditions for Methyl 2-pyridinesulfonate with amines . Based on the chemical structure and reactivity profile of sulfonate esters, this reagent functions primarily as a potent methylating agent (alkylating agent), analogous to methyl tosylate or methyl mesylate, but with distinct advantages regarding byproduct removal and leaving group properties.

Executive Summary

Methyl 2-pyridinesulfonate (CAS 111480-82-1) is a specialized electrophilic reagent used for the

Key Advantages:

-

Enhanced Leaving Group Ability: The electron-withdrawing nature of the pyridine ring (inductive effect) activates the methyl group for

attack. -

Simplified Purification: The leaving group byproduct, 2-pyridinesulfonate, is highly water-soluble (often zwitterionic), facilitating removal via simple aqueous extraction, unlike lipophilic tosylates.

-

Controlled Reactivity: Offers a reactivity profile intermediate between Methyl Tosylate (MeOTs) and Methyl Triflate (MeOTf), allowing for selective mono-methylation under optimized conditions.

Reaction Mechanism & Chemical Logic

The reaction proceeds via a classic bimolecular nucleophilic substitution (

Mechanistic Pathway[1]

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the methyl carbon (

orbital). -

Transition State: A pentacoordinate transition state forms where the C-O bond breaks as the C-N bond forms.

-

Leaving Group Departure: The 2-pyridinesulfonate anion (

) is expelled. -

Proton Transfer: For primary/secondary amines, a base scavenges the resulting proton to generate the neutral methylated amine.

Visualization: Reaction Pathway

The following diagram illustrates the transformation from primary amine to secondary amine, and the subsequent quaternization pathway.

Caption: Figure 1.

Experimental Protocols

Protocol A: Selective Mono-Methylation of Primary Amines

This protocol is optimized to minimize over-methylation (formation of tertiary amines or quaternary salts).

Reagents:

-

Substrate: Primary Amine (1.0 equiv)

-

Reagent: Methyl 2-pyridinesulfonate (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) or -

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M) in a flame-dried round-bottom flask under inert atmosphere (

or Ar). -

Base Addition: Add DIPEA (1.2 mmol, 209 µL). Stir for 5 minutes at room temperature.

-

Reagent Addition: Add Methyl 2-pyridinesulfonate (1.1 mmol, 190 mg) dropwise as a solution in MeCN (1 mL).

-

Note: Slow addition is critical to maintain a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.

-

-

Reaction: Stir at Room Temperature (20-25°C) for 4–12 hours. Monitor conversion by TLC or LC-MS.

-

Optimization: If reaction is sluggish, heat to 40°C. Avoid reflux to prevent over-alkylation.

-

-

Work-up (The "Green" Advantage):

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash twice with Water (or 0.5 M HCl if the product is not acid-sensitive and you wish to remove unreacted starting amine).

-

Mechanism:[1][2][3][4][5] The 2-pyridinesulfonate byproduct is highly water-soluble and partitions into the aqueous phase, leaving the pure organic amine in the organic layer.

-

-

Isolation: Dry the organic layer over

, filter, and concentrate in vacuo.

Protocol B: Quaternization of Tertiary Amines

Used to synthesize quaternary ammonium salts (e.g., for phase transfer catalysts or ionic liquids).

Reagents:

-

Substrate: Tertiary Amine (1.0 equiv)

-

Reagent: Methyl 2-pyridinesulfonate (1.2–1.5 equiv)

-

Solvent: Acetone or Acetonitrile (anhydrous)

Step-by-Step Procedure:

-

Dissolution: Dissolve tertiary amine in Acetone (0.5 M).

-

Addition: Add Methyl 2-pyridinesulfonate (1.5 equiv) in one portion.

-

Reflux: Heat the mixture to reflux (approx. 60–80°C) for 12–24 hours.

-

Precipitation: In non-polar solvents (like Acetone/Ether mixtures), the quaternary ammonium 2-pyridinesulfonate salt often precipitates out as a solid.

-

Filtration: Filter the white solid precipitate. Wash with cold diethyl ether to remove unreacted reagent.

-

Ion Exchange (Optional): If a specific counter-ion (e.g., Chloride) is desired, pass the salt through an ion-exchange resin (e.g., Amberlite IRA-400 Cl form).

Reaction Condition Optimization Matrix

The following table summarizes how to tune conditions based on the desired outcome.

| Parameter | Mono-Methylation (Target: | Exhaustive Methylation (Target: Quat Salt) | Rationale |

| Stoichiometry | 1.0 : 1.1 (Amine : Reagent) | 1.0 : 3.0+ (Amine : Reagent) | Excess reagent drives the reaction to completion ( |

| Temperature | 0°C | 60°C | Higher energy overcomes steric hindrance of |

| Concentration | Dilute (0.05 – 0.1 M) | Concentrated (0.5 – 1.0 M) | High concentration increases collision frequency for multiple alkylations. |

| Solvent | DCM, THF (Non-polar) | MeCN, DMF (Polar Aprotic) | Polar solvents stabilize the charged transition state and ammonium products. |

| Base | Sterically hindered (DIPEA, 2,6-Lutidine) | Inorganic Carbonate ( | Inorganic bases buffer the solution effectively at higher temperatures. |

Experimental Workflow & Purification Logic

This workflow highlights the self-validating nature of the protocol: the solubility difference between the reagent (organic soluble) and the leaving group (water soluble) ensures purity.

Caption: Figure 2. Purification workflow leveraging the water solubility of the 2-pyridinesulfonate leaving group.

Safety & Handling (HSE)

-

Genotoxicity: Like all methylating agents (MeI, MeOTs), Methyl 2-pyridinesulfonate is a potential alkylator of DNA. Handle in a fume hood with double nitrile gloves.

-

Decontamination: Spills can be neutralized with a solution of aqueous ammonia or ethanolamine (nucleophilic amines that consume the alkylator).

-

Stability: Store at 2–8°C under inert gas. Sulfonate esters can hydrolyze slowly in moist air to form sulfonic acid and methanol.

References

-

Reactivity of Sulfonate Esters: Kevill, D. N. (1992). Sulfonic Acid Esters. In The Chemistry of Functional Groups. Wiley.

-

General N-Methylation Protocols: Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.

-

Pyridinesulfonate Chemistry: BenchChem Technical Data. Synthesis of Pyridine-2-Sulfonate Derivatives.

-

Leaving Group Effects: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

Sources

- 1. Flow Synthesis of 2-Methylpyridines via α-Methylation [mdpi.com]

- 2. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of Sulfonate Esters

Current Status: Operational Topic: Preservation of Alkyl Sulfonate Esters (Genotoxic Impurities) Ticket Priority: High (ICH M7 Regulatory Compliance)

Executive Summary & Core Directive

The Paradox of Sulfonate Esters: Researchers typically encounter sulfonate esters (mesylates, tosylates, besylates) in two conflicting contexts:

-

As Impurities (GTIs): You want to prevent their formation in your drug substance.

-

As Analytical Standards: You need to preserve them to quantify their presence.

This guide focuses on Context #2 : You have synthesized or purchased a sulfonate ester standard (e.g., Methyl Methanesulfonate - MMS, Ethyl Toluenesulfonate - ETS) and need to store it without degradation.

Core Directive: Sulfonate esters are potent electrophiles.[1] They degrade via hydrolysis (reaction with water) and solvolysis (reaction with alcoholic solvents). To ensure integrity:

-

Eliminate Nucleophiles: Store in aprotic solvents (Acetonitrile is the Gold Standard).

-

Arrest Kinetics: Store at -20°C or lower.

-

Exclude Moisture: Hydrolysis is the primary degradation pathway.

Diagnostic Visualizations

Figure 1: The Threat Landscape (Degradation Mechanism)

Caption: The degradation mechanism of alkyl sulfonates via nucleophilic attack (

Critical Troubleshooting (Q&A Format)

Module A: Solution Stability (Analytical Standards)

Q: I prepared a stock solution of Methyl Methanesulfonate (MMS) in Methanol, but the concentration dropped by 50% overnight. Why? A: You have triggered solvolysis . Methanol is a nucleophile. It attacks the alkyl group of the sulfonate ester. While MMS in methanol might seem stable because the product is also a methyl ester, if you are using Ethyl Methanesulfonate (EMS) in Methanol, you will convert your EMS into MMS via transesterification.

-

Corrective Action: Never use protic solvents (Methanol, Ethanol, Water) for stock solutions. Use Acetonitrile (MeCN) . It is aprotic, polar enough to dissolve the esters, and non-nucleophilic.

Q: My standard in Acetonitrile is showing a "ghost peak" that matches the sulfonic acid. Is MeCN reactive? A: Acetonitrile itself is stable, but it is likely wet . Acetonitrile is hygroscopic. If your solvent contains even 0.1% water, the water will hydrolyze the ester back to the sulfonic acid (e.g., Methanesulfonic acid) and alcohol.

-

Corrective Action: Use anhydrous Acetonitrile (<10 ppm water) stored over molecular sieves for stock preparation.

Q: Can I use DMSO as a solvent? A: Proceed with caution. While DMSO is aprotic, it is extremely hygroscopic (absorbs moisture from air rapidly). Furthermore, DMSO can act as a nucleophile under certain conditions (Swern-type chemistry), though this is less common at storage temperatures.

-

Recommendation: MeCN is superior to DMSO for long-term storage of these specific electrophiles.

Module B: Solid State Storage

Q: I stored the neat solid in the fridge (4°C), but it turned into a liquid/goo. What happened? A: The compound likely hydrolyzed due to condensation. Taking a cold bottle out of the fridge into a warm lab causes condensation to form inside the bottle if it's not perfectly sealed. This water hydrolyzes the ester.[2] The resulting sulfonic acid is often a liquid and is autocatalytic (it attracts more water).

-

Corrective Action:

-

Store at -20°C.

-

Equilibration Rule: Allow the container to warm to room temperature before opening it to prevent condensation.

-

Store under an inert atmosphere (Argon/Nitrogen) if possible.

-

Experimental Protocols

Protocol 1: Preparation of Stable Calibration Standards

Target: 1000 µg/mL Stock Solution of Methyl Methanesulfonate (MMS)

Reagents:

-

Methyl Methanesulfonate (Neat, >98%)

-

Acetonitrile (LC-MS Grade, Anhydrous)

-

Glassware: Amber volumetric flasks (silanized preferred to prevent surface adsorption).

Step-by-Step:

-

Equilibrate: Remove the neat MMS standard from the freezer (-20°C) and place it in a desiccator. Allow it to reach room temperature (approx. 30-60 mins). Do not open while cold.

-

Solvent Prep: Pour anhydrous Acetonitrile into the flask. Note: Do not use plastic pipettes; sulfonate esters can extract plasticizers.

-

Weighing: Weigh the target amount of MMS directly into the volumetric flask containing a small amount of MeCN (to minimize evaporation).

-

Dilution: Make up to volume with Anhydrous MeCN.

-

Aliquot: Immediately transfer to amber glass vials with PTFE-lined caps.

-

Storage: Store aliquots at -20°C or -80°C .

-

Stability Expectation: >6 months at -20°C in MeCN. <24 hours in MeOH/Water mixtures.

-

Protocol 2: Emergency Stability Check

Use this if you suspect your standard has degraded.

-

Method: GC-FID or GC-MS (preferred over LC to avoid aqueous mobile phases).

-

Injection: Inject the suspect stock solution.

-

Marker Search: Look for the Alcohol peak corresponding to the ester's alkyl group (e.g., Methanol for MMS, Ethanol for EMS).

-

Interpretation: If the alcohol peak area has increased relative to the ester peak compared to T=0, hydrolysis has occurred.

Data Summary: Solvent Compatibility Matrix

| Solvent System | Stability Rating | Mechanism of Failure | Recommended Use |

| Water (pH 7) | Critical Failure | Rapid Hydrolysis ( | Never |

| Methanol / Ethanol | Poor | Transesterification / Solvolysis | Immediate use only |

| DMSO (Anhydrous) | Moderate | Hygroscopicity (absorbs | Short-term (<1 week) |

| Acetonitrile (MeCN) | Excellent | Inert (if anhydrous) | Long-term Storage |

| Tetrahydrofuran (THF) | Good | Peroxide formation risk | Alternative to MeCN |

| Acetone | Moderate | Potential enolization/reaction | Not recommended |

Decision Logic for Researchers

Figure 2: Storage & Handling Decision Tree

Caption: Logical workflow for selecting storage conditions based on usage frequency and material state.

References

-

Teasdale, A., et al. "A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes." Organic Process Research & Development, 2010, 14(4), 999-1007.[3]

- Significance: Definitive work on the kinetics of formation and hydrolysis; establishes that water actually inhibits formation but promotes degrad

-

Elder, D. P., et al. "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 2010, 99(7), 2948-2961.

-

ICH M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017.

-

Significance: The regulatory framework enforcing the control and quantification of these impurities.[6]

-

-

Glowienke, S., et al. "Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonate esters." Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 2005, 581(1-2), 23-34.

- Significance: Establishes the biological reactivity which correl

Sources

- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acs.figshare.com [acs.figshare.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

Technical Support Center: High-Fidelity Methylation with Pyridine Sulfonates

[1][2]

Current Status: Operational Topic: Minimizing Side Reactions & Controlling Genotoxic Impurities (PGIs) Target Audience: Pharmaceutical Process Chemists & R&D Scientists

Introduction: The Precision Paradox

You are likely here because you are synthesizing pyridinium sulfonate salts —critical scaffolds for ionic liquids, phase transfer catalysts, and active pharmaceutical ingredients (APIs). You are using alkyl sulfonate esters (e.g., Methyl

The Challenge: While alkyl sulfonates are potent electrophiles, they are a double-edged sword.[1] Their high reactivity drives the desired

-

Hydrolysis: Rapid degradation in the presence of trace moisture, killing stoichiometry.

-

Genotoxicity: Residual alkyl sulfonates are Potential Genotoxic Impurities (PGIs) .[2][3] Regulatory bodies (ICH M7, EMA, FDA) demand control to ppm or ppb levels.

This guide moves beyond basic synthesis to the kinetic and thermodynamic control required to suppress side reactions and ensure regulatory compliance.

Module 1: The Chemistry of Competence

To troubleshoot, you must visualize the battlefield. The reaction is a competition between the nitrogen lone pair of pyridine (

The Mechanistic Pathway

The following diagram illustrates the primary

Figure 1: Mechanistic competition between desired N-methylation and parasitic hydrolysis.[1] Note that hydrolysis generates acid, which can protonate pyridine, further deactivating the nucleophile.

Key Kinetic Insights

-

Steric Retardation: Substituents at the 2-position of pyridine (e.g., 2-picoline) drastically reduce the rate of

-methylation due to steric hindrance at the nitrogen center. This requires higher temperatures, which unfortunately accelerates the hydrolysis side reaction if any moisture is present.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

The Acid Trap: Hydrolysis produces sulfonic acid (e.g.,

-TsOH). This acid protonates unreacted pyridine, forming a pyridinium salt that is non-nucleophilic . This halts the reaction, leading to stalled conversion and high residual alkyl sulfonate levels.

Module 2: Troubleshooting Dashboard (Q&A)

Category 1: Reaction Stalling & Low Yields[2]

Q: My reaction stalls at 60-70% conversion, even with excess methylating agent. Adding more reagent doesn't help.[1] Why? A: You likely have a "Protonation Dead-End." [1]

-

Diagnosis: Check the pH or look for sulfonic acid peaks in HPLC.[1] If moisture entered the system, the alkyl sulfonate hydrolyzed to produce strong acid (TsOH or MsOH).

-

Mechanism: This acid protonated your remaining pyridine.[1] Pyridinium ions (

) cannot act as nucleophiles. -

Solution:

-

Strict Anhydrous Protocol: Solvents must be